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Compound of Interest

Compound Name: CY5-YNE

Cat. No.: B12353943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CY5-YNE, a fluorescent probe widely utilized in

bioorthogonal chemistry. It details its spectral properties, experimental protocols for its

application in labeling biomolecules, and the underlying chemical principles.

Introduction to CY5-YNE
CY5-YNE is a fluorescent molecule belonging to the cyanine dye family, functionalized with a

terminal alkyne group (-YNE). This alkyne moiety allows for its covalent attachment to azide-

modified biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

The core fluorophore, CY5, is a bright and photostable dye that emits in the far-red region of

the spectrum. This property is highly advantageous for biological imaging due to reduced

autofluorescence from cellular components in this spectral range.[2]

The combination of the excellent photophysical properties of the CY5 dye and the

bioorthogonal reactivity of the alkyne group makes CY5-YNE a powerful tool for the specific

and efficient labeling of proteins, nucleic acids, and other biomolecules in complex biological

systems.
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The photophysical characteristics of CY5-YNE are primarily determined by its CY5 core. The

following table summarizes its key spectroscopic properties.

Property Value Reference(s)

Excitation Maximum (λex) ~646 - 651 nm [1][3]

Emission Maximum (λem) ~662 - 670 nm [1][3]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [1]

Quantum Yield (Φ) ~0.2 - 0.27 [1]

Fluorescence Lifetime (τ) ~1.0 ns

Bioorthogonal Chemistry with CY5-YNE
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems

without interfering with native biochemical processes. CY5-YNE is a key reagent in two of the

most prominent bioorthogonal reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne (like

the one in CY5-YNE) and an azide to form a stable triazole linkage. This reaction is catalyzed

by copper(I) ions.
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CY5-YNE (Alkyne)
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Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne,

which reacts spontaneously with an azide without the need for a catalyst. This is particularly

advantageous for live-cell imaging, as the copper catalyst used in CuAAC can be toxic to cells.

When using CY5-YNE in a SPAAC reaction, the biomolecule of interest is modified with a

strained alkyne, and the CY5 dye is functionalized with an azide.

Reactants

CY5-Azide

CY5-Labeled
Biomolecule (Triazole)

+

Strained Alkyne-
Modified Biomolecule
(e.g., DBCO, BCN)

No Catalyst Required

Click to download full resolution via product page

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols
The following are generalized protocols for the labeling of biomolecules using CY5-YNE via

CuAAC. These should be optimized for specific applications.

Labeling of Oligonucleotides and DNA (CuAAC)
This protocol is adapted for labeling alkyne-modified oligonucleotides with an azide-

functionalized CY5.
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Materials:

Alkyne-modified oligonucleotide

CY5-Azide

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

Dimethyl sulfoxide (DMSO)

5 mM Ascorbic acid in water (prepare fresh)

10 mM Copper(II)-TBTA stock in 55% DMSO

Nuclease-free water

Acetone or ethanol for precipitation

Procedure:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge

tube.

Add 2M TEAA buffer to a final concentration of 0.2 M.

Add DMSO to 50% of the total reaction volume and vortex.

Add the CY5-Azide stock solution (typically 1.5-fold molar excess over the oligonucleotide)

and vortex.

Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and

vortex briefly.

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.

Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
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Incubate the reaction at room temperature overnight, protected from light.

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.

Incubate at -20°C for 20 minutes.

Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet

with acetone.

Dry the pellet and resuspend in a suitable buffer.

Labeling of Proteins in Cell Lysate (CuAAC)
This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate.

Materials:

Cell lysate containing the modified protein

CY5-YNE (or CY5-Azide)

Phosphate-buffered saline (PBS)

Click-chemistry labeling buffer (containing a copper ligand like THPTA)

20 mM CuSO₄ in water

300 mM Sodium ascorbate in water (prepare fresh)

DMSO

Procedure:

In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS.

Add 20 µL of a 2.5 mM stock solution of the corresponding CY5-alkyne or CY5-azide in

DMSO or water.

Add 10 µL of 100 mM THPTA solution and vortex briefly.
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Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

Initiate the reaction by adding 10 µL of fresh 300 mM sodium ascorbate solution and vortex.

Protect the reaction from light and incubate for 30 minutes at room temperature.

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western

blot).
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Figure 3. General Experimental Workflow for Biomolecule Labeling with CY5-YNE.

Applications
The versatility of CY5-YNE and its bioorthogonal reactivity have led to its use in a wide array of

applications, including:

Fluorescence Imaging: Visualizing the localization and dynamics of labeled biomolecules

within fixed or living cells.[3]

Proteomics: Identifying and quantifying post-translationally modified proteins.

Drug Development: Tracking the distribution and target engagement of drug candidates.

Nucleic Acid Research: Labeling DNA and RNA for applications in genomics and molecular

diagnostics.

Conclusion
CY5-YNE is a robust and versatile fluorescent probe for the bioorthogonal labeling of a wide

range of biomolecules. Its excellent photophysical properties, combined with the specificity and

efficiency of click chemistry, make it an invaluable tool for researchers in cell biology, chemical

biology, and drug discovery. The provided protocols offer a starting point for the successful

application of CY5-YNE in various experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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